1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride
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Overview
Description
1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring bonded to a pyrrolidine ring, with a carbonyl group linking the two. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride typically involves the following steps:
Formation of Piperazine Derivatives: Piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Formation of Pyrrolidine Derivatives: Pyrrolidine derivatives are often synthesized through ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings.
Coupling Reaction: The piperazine and pyrrolidine derivatives are then coupled using a carbonyl group as a linker under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Pyrrolidine-2-one, pyrrolidine-2,5-diones.
Piperazine Derivatives: Pyrazine-2-carbonyl piperazine, homopiperazine.
Uniqueness: 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride is unique due to its combined piperazine and pyrrolidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H19Cl2N3O2 |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-piperazin-2-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C9H17N3O2.2ClH/c13-7-1-4-12(6-7)9(14)8-5-10-2-3-11-8;;/h7-8,10-11,13H,1-6H2;2*1H |
InChI Key |
GENIFIWXQJEFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CNCCN2.Cl.Cl |
Origin of Product |
United States |
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